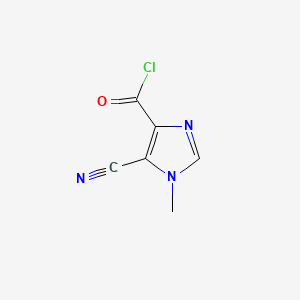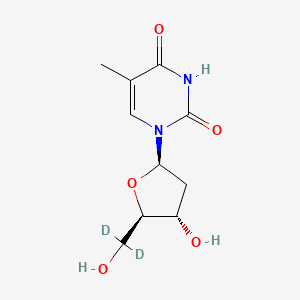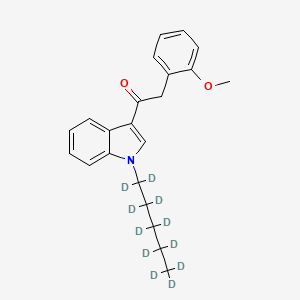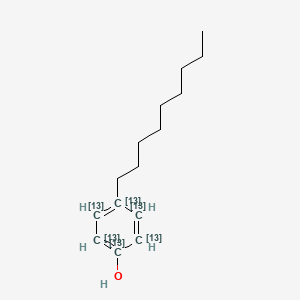
Isavuconazol-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isavuconazole-d4 is intended for use as an internal standard for the quantification of isavuconazole by GC- or LC-MS. Isavuconazole is a broad-spectrum triazole antifungal agent. It inhibits the growth of clinical isolates of A. fumigatus, A. terreus, A. flavus, and A. lentulus (MIC90s = 0.39, 0.39, 2, and 0.25 mg/L, respectively) as well as C. albicans, C. krusei, and C. parapsilosis (MIC50s = 0.03, 0.06, and 0.03 mg/L, respectively). Isavuconazole also inhibits the growth of several other fungal species, including clinical isolates of C. neoformans and C. gattii (MIC90s = 0.032 and 0.125 mg/L, respectively). Formulations containing isavuconazole have been used in the treatment of invasive aspergillosis and mucormycosis.
Wissenschaftliche Forschungsanwendungen
Interner Standard für die Quantifizierung
Isavuconazol-d4 wird als interner Standard für die Quantifizierung von Isavuconazol durch GC- oder LC-MS verwendet . Diese Anwendung ist in der analytischen Chemie von entscheidender Bedeutung, wo eine genaue und präzise Quantifizierung von Substanzen erforderlich ist.
Antifungalmittel
This compound ist ein breitspektriges Triazol-Antifungalmittel . Es hemmt das Wachstum von klinischen Isolaten verschiedener Pilze, darunter A. fumigatus, A. terreus, A. flavus und A. lentulus .
Behandlung der invasiven Aspergillose
This compound wurde bei der Behandlung der invasiven Aspergillose eingesetzt . Aspergillose ist eine schwere Infektion, die durch den Pilz Aspergillus verursacht wird, und diese Anwendung ist besonders wichtig für immungeschwächte Patienten.
Behandlung der Mukormykose
Eine weitere wichtige Anwendung von this compound ist die Behandlung der Mukormykose . Mukormykose ist eine seltene, aber schwere Pilzinfektion, und effektive Behandlungsmöglichkeiten wie this compound sind entscheidend.
Hemmung der Synthese der Pilzzellmembran
This compound wirkt durch Hemmung der Synthese der Pilzzellmembran . Dieser Wirkmechanismus ist entscheidend für seine Wirksamkeit als Antifungalmittel.
Forschung zu Pilzkrankheiten
This compound wird in der Forschung zu Pilzkrankheiten eingesetzt . Seine Wirksamkeit gegen ein breites Spektrum von Pilzen macht es zu einem wertvollen Werkzeug bei der Untersuchung dieser Krankheiten.
Wirkmechanismus
Target of Action
Isavuconazole-d4 primarily targets the cytochrome P-450 dependent enzyme lanosterol 14-alpha-demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key component of the fungal cell membrane . Resistance to isavuconazole has been associated with mutations in the target gene CYP51 .
Mode of Action
Isavuconazole-d4 exhibits fungicidal actions by disrupting the biosynthesis of ergosterol . It achieves this by inhibiting the activity of lanosterol 14-alpha-demethylase, which mediates the conversion of lanosterol to ergosterol . This inhibition leads to alterations in the structure and function of the fungal cell membrane, ultimately leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by isavuconazole-d4 is the ergosterol biosynthesis pathway . By inhibiting lanosterol 14-alpha-demethylase, isavuconazole-d4 prevents the conversion of lanosterol to ergosterol . This disruption leads to a deficiency of ergosterol in the fungal cell membrane, causing structural and functional alterations that result in fungal cell death .
Pharmacokinetics
Isavuconazole-d4 exhibits predictable pharmacokinetics . It is found as an active ingredient of its prodrug, Isavuconazonium . Following administration, isavuconazonium undergoes biotransformation to form the active moiety, isavuconazole, for the antifungal actions . Isavuconazonium displays excellent water solubility for intravenous formulations, good absorption, and enhanced oral bioavailability . It is proposed that the intravenous and oral dosing can be used interchangeably .
Result of Action
The primary result of isavuconazole-d4’s action is the disruption of the fungal cell membrane . This disruption is caused by the inhibition of ergosterol biosynthesis, leading to structural and functional alterations in the fungal cell membrane . These alterations ultimately lead to fungal cell death .
Action Environment
Isavuconazole-d4 is effective against a broad spectrum of fungi, including most Candida species, most Aspergillus species, Mucorales, Cryptococcus spp., Fusarium species, dermatophytes, and dimorphic fungi . Its efficacy can be influenced by environmental factors such as the presence of other drugs due to potential drug-drug interactions . Isavuconazole-d4 is generally well-tolerated with fewer drug-drug interactions compared to many existing antifungal agents .
Biochemische Analyse
Biochemical Properties
Isavuconazole-d4 exhibits fungicidal actions by disrupting the biosynthesis of ergosterol, a key component of the fungal cell membrane . It inhibits the cytochrome P-450 dependent enzyme lanosterol 14-alpha-demethylase that mediates the conversion of lanosterol to ergosterol . This interaction with the enzyme is crucial for its antifungal activity.
Cellular Effects
Isavuconazole-d4 has a broad spectrum of activity against a variety of yeasts, molds, and dimorphic fungi . It inhibits fungal cell membrane synthesis, affecting the function of various types of cells . It has been found to be effective against most Candida species, Aspergillus species, Mucorales, Cryptococcus spp., Fusarium species, dermatophytes, and dimorphic fungi .
Molecular Mechanism
The molecular mechanism of action of Isavuconazole-d4 involves the inhibition of the enzyme lanosterol 14-alpha-demethylase . This enzyme is involved in the conversion of lanosterol to ergosterol, a key component of the fungal cell membrane. By inhibiting this enzyme, Isavuconazole-d4 disrupts the biosynthesis of ergosterol, leading to the death of the fungal cell .
Temporal Effects in Laboratory Settings
It has been found to be effective in the treatment of invasive aspergillosis and mucormycosis .
Metabolic Pathways
Isavuconazole-d4 is metabolized in the liver via the CYP3A4 pathway . The excretion occurs through the feces . The clearance of Isavuconazole-d4 is decreased and its half-life is increased in patients with liver dysfunction .
Eigenschaften
IUPAC Name |
2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-8-17(23)6-7-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1/i2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFOUSQFMYRUQK-KUXFOAEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C2=CSC(=N2)[C@H](C)[C@](CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![D-[4-13C]Threose](/img/structure/B584011.png)


![[3'-13C]Thymidine](/img/structure/B584016.png)




![Tri-O-acetyl-D-[1-13C]galactal](/img/structure/B584026.png)
![Tri-O-acetyl-D-[2-13C]galactal](/img/structure/B584027.png)

